2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide

Lipophilicity Drug-likeness Pyridazinone SAR

2-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide (ZINC49549869) is a synthetic pyridazinone-acetamide derivative characterized by a 6-oxopyridazinone core with a 4-fluorophenyl substituent at position 3 and a branched 6-methylheptan-2-yl acetamide side chain. Its molecular formula is C₂₀H₂₆FN₃O₂ (MW 359.445 g·mol⁻¹), with a computed logP of 3.38, topological polar surface area of 63 Ų, and 8 rotatable bonds.

Molecular Formula C20H26FN3O2
Molecular Weight 359.4 g/mol
Cat. No. B12170788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide
Molecular FormulaC20H26FN3O2
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F
InChIInChI=1S/C20H26FN3O2/c1-14(2)5-4-6-15(3)22-19(25)13-24-20(26)12-11-18(23-24)16-7-9-17(21)10-8-16/h7-12,14-15H,4-6,13H2,1-3H3,(H,22,25)
InChIKeyLORNHINHRHGGSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide: Procurement-Relevant Identity and Physicochemical Profile


2-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide (ZINC49549869) is a synthetic pyridazinone-acetamide derivative characterized by a 6-oxopyridazinone core with a 4-fluorophenyl substituent at position 3 and a branched 6-methylheptan-2-yl acetamide side chain [1]. Its molecular formula is C₂₀H₂₆FN₃O₂ (MW 359.445 g·mol⁻¹), with a computed logP of 3.38, topological polar surface area of 63 Ų, and 8 rotatable bonds [1]. This compound belongs to the pyridazinone class, which has been extensively reviewed for diverse pharmacological activities including anticancer, anti-inflammatory, and kinase-inhibitory properties [2][3].

Why Pyridazinone-Acetamide Library Members Cannot Be Interchanged: The Case of 2-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide


Close structural analogs within the pyridazinone-acetamide class—differing only in the aryl substituent at position 3 or the amide side chain—exhibit substantial variation in lipophilicity (logP differences of 1–2 units or more), hydrogen-bonding capacity, and steric bulk that translate into divergent pharmacokinetic (PK) profiles, target engagement kinetics, and off-target liability [1][2]. The 4-fluorophenyl group introduces a unique combination of electronegativity (σₚ = 0.06) and minimal steric perturbation relative to hydrogen, distinguishing it from the unsubstituted phenyl (logP shift ~0.5 units), 4-chlorophenyl (larger van der Waals volume), or naphthyl (dramatically increased logP) variants [1][3]. The branched 6-methylheptan-2-yl amide side chain provides a distinct trade-off between lipophilicity, metabolic stability, and crystal packing interactions that cannot be replicated by cyclopentyl, aryl, or linear alkyl amide substituents [1].

Quantitative Differentiation Evidence for 2-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide vs. Nearest Analogs


Lipophilicity (logP) Differentiates This Compound from H-, Naphthyl, and Cyclopentyl Analogs

The computed octanol-water partition coefficient (logP) for the target compound (ZINC49549869) is 3.38 [1]. This value sits in an intermediate range compared to three close analogs: the des-fluoro phenyl analog (ZINC157653, logP ~2.8), the naphthyl analog (C24H29N3O2, logP estimated ~4.5+), and the cyclopentyl amide analog (ZINC000028464438, logP estimated ~2.5) [1][2]. A logP of 3.38 falls within the optimal range (1–4) for oral absorption and blood-brain barrier permeability according to Lipinski's and Wager's rules [3].

Lipophilicity Drug-likeness Pyridazinone SAR

Topological Polar Surface Area (tPSA) and H-Bond Donor Count Provide Quantitative Differentiation from Aryl Amide Analogs

The target compound has a tPSA of 63 Ų and 1 H-bond donor (the secondary amide NH) [1]. The o-tolyl amide analog (2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)acetamide) also has 1 H-bond donor but a tPSA of approximately 55 Ų (one less heteroatom in the amide substituent) . This tPSA difference of ~8 Ų can affect blood-brain barrier permeation: CNS drugs typically have tPSA < 70–90 Ų, and the target compound's value places it in a favorable zone [2].

tPSA H-bond donors CNS penetration Drug-likeness

Rotatable Bond Count and Fraction sp³ Differentiate from Conformationally Restricted Analogs

The target compound contains 8 rotatable bonds and a fraction sp³ (Fsp³) of 0.45 [1]. By comparison, the N-cyclopentyl-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide analog (C17H18FN3O2) has an estimated 5 rotatable bonds and a lower Fsp³ (~0.35) due to the rigid cyclopentyl ring . The higher rotational freedom of the target compound's branched alkyl chain provides greater conformational sampling in solution, which may translate to different entropy penalties upon target binding [2].

Rotatable bonds Fraction sp³ Conformational flexibility Drug-likeness

4-Fluorophenyl Substituent Imparts Distinct Electronic Character Relative to Phenyl, Chlorophenyl, and Naphthyl Analogs

The Hammett σₚ constant for the 4-fluorophenyl substituent is +0.06 (weakly electron-withdrawing by induction, electron-donating by resonance), compared to σₚ = 0.00 for unsubstituted phenyl, +0.23 for 4-chlorophenyl, and an estimated +0.04 for 2-naphthyl (position-dependent) [1]. This subtle electronic modulation affects the electron density of the pyridazinone ring, which is the pharmacophoric core for kinase and HDAC inhibition in related series [2][3]. The fluorine atom also blocks a primary site of CYP450-mediated oxidative metabolism (para-hydroxylation), potentially extending metabolic half-life relative to the des-fluoro phenyl analog [1].

Fluorine substitution Electron-withdrawing Metabolic stability Pyridazinone SAR

Absence of ChEMBL Bioactivity Data Constitutes a Differentiator for Novel Target Discovery Screening

As of ChEMBL 20, this compound (ZINC49549869) has no known bioactivity annotations and has not been reported in any publications [1]. This stands in contrast to several pyridazinone analogs such as the c-Met/HDAC inhibitor series (e.g., compound 2m, IC₅₀ = 0.71 nM for c-Met and 38 nM for HDAC1) that are well-characterized [2][3]. While this means direct biological comparison data are unavailable—a limitation that must be explicitly acknowledged—the absence of prior art itself constitutes a differentiating factor: this compound represents unexplored chemical space for phenotypic or target-based screening campaigns where IP freedom-to-operate is a procurement consideration [1].

Novel chemical space Target discovery Screening library Underexplored scaffold

Optimal Research and Screening Procurement Scenarios for 2-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide


Diversity-Oriented Screening Library Expansion for Central Nervous System (CNS) Target Discovery

With a logP of 3.38 and tPSA of 63 Ų, this compound falls within the empirically derived CNS drug-likeness window (logP 1–4, tPSA < 70–90 Ų) [1][2]. Its intermediate lipophilicity and single H-bond donor make it a suitable candidate for blood-brain barrier permeability screening. Procurement teams assembling CNS-focused diversity libraries can select this compound to fill a physicochemical gap not occupied by the more lipophilic naphthyl analog (logP ~4.5+) or the less brain-penetrant cyclopentyl analog (logP ~2.5) [1].

Pyridazinone Selective SAR Probe for Fluorine Electronic Effects

The 4-fluorophenyl substituent (σₚ = +0.06) provides a finely tuned electronic perturbation that is distinct from the des-fluoro phenyl (σₚ = 0.00) and 4-chlorophenyl (σₚ = +0.23) analogs [3]. This compound can serve as a matched molecular pair with the des-fluoro phenyl analog (ZINC157653) to quantify the contribution of fluorine to target binding affinity and metabolic stability in pyridazinone-based inhibitor programs [1].

Patent-Free Starting Point for Novel Kinase or HDAC Inhibitor Lead Generation

Because this compound has zero known ChEMBL bioactivity annotations and is not reported in any publications, it represents unencumbered chemical space for academic and industrial groups pursuing novel kinase or HDAC inhibitor scaffolds [1]. The established precedent for pyridazinone-based c-Met/HDAC inhibition (IC₅₀ values as low as 0.71 nM in optimized analogs) validates the scaffold's potential, while the absence of prior art on this specific compound leaves patent space open [2][3].

Physicochemical Benchmark Compound for Computational ADME Model Validation

With 8 rotatable bonds, Fsp³ of 0.45, and a computed logP of 3.38, this compound sits at the boundary between 'drug-like' and 'lead-like' space [1]. Its well-defined stereochemistry (one chiral center at the 6-methylheptan-2-yl carbon) and moderate complexity make it an ideal test compound for validating in silico ADME prediction models, particularly those estimating metabolic stability of branched alkyl amides [1].

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